4-Fluoro-2-(4-fluorophenyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7F2N |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-7H |
InChI Key |
ANQRMRPPTOTTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)F)F |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Fluorine Substitution on Molecular Interactions and Properties
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, and 4-Fluoro-2-(4-fluorophenyl)pyridine is a prime example of this principle. The high electronegativity of fluorine significantly influences the electron distribution within both the pyridine (B92270) and phenyl rings. This electron-withdrawing effect can modulate the pKa of the pyridine nitrogen, impacting its ability to form hydrogen bonds and interact with biological targets. cambridgemedchemconsulting.comfrontiersin.org
Stereochemical Aspects and Conformational Analysis in Biological Contexts
The two aromatic rings in this compound are not coplanar. The degree of twist between the pyridine and phenyl rings is defined by the torsional or dihedral angle. This conformational flexibility is a key determinant of how the molecule presents itself to a biological target. Studies on similar 2,2'-bipyridine (B1663995) and related biaryl systems have shown that the torsion angle can be significantly influenced by substituents and the surrounding environment. nih.govnih.govresearchgate.net
In the solid state, the conformation is dictated by crystal packing forces, but in a biological context, such as a protein binding site, the molecule can adopt different conformations to maximize favorable interactions. The energetically preferred conformation of similar bipyridine systems is often a twisted one. sci-hub.se The analysis of torsion angles in related structures, such as 4,4'-bipyridine, reveals mean torsion angles that indicate a non-planar arrangement. nih.gov The presence of substituents, like the fluorine atoms in this compound, can further influence this conformational preference.
The conformational landscape of a ligand is a critical factor in drug design, as the bioactive conformation may not be the lowest energy conformation in solution. nih.govacs.org Understanding the rotational barriers and the population of different conformers is therefore essential for predicting the binding mode and affinity of this compound and its derivatives to a specific biological target.
Rational Design and Synthesis of Derivatives for Targeted Research
The this compound scaffold serves as a valuable starting point for the rational design and synthesis of novel derivatives with tailored biological activities. By systematically modifying the structure, researchers can probe the structure-activity relationship and optimize properties such as potency, selectivity, and pharmacokinetic profiles.
For instance, in the development of kinase inhibitors, the pyridine and phenyl rings can serve as core binding elements, and modifications at various positions can be explored to enhance interactions with the target enzyme. nih.govresearchgate.netnih.govnih.govnih.gov The synthesis of derivatives often involves well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce different aryl or heteroaryl groups at specific positions. mdpi.com
The design process can be guided by computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the binding modes and affinities of designed analogs. nih.gov This allows for a more focused synthetic effort towards compounds with a higher probability of desired biological activity. The synthesis of a series of related 2-phenylpyridine (B120327) derivatives has been reported for various applications, demonstrating the versatility of this chemical scaffold. cambridgemedchemconsulting.commdpi.comnih.govnih.gov
| Derivative Type | Synthetic Approach | Targeted Research Area | Reference |
| 2-Phenylpyrimidine Derivatives | Delepine reaction, Tollens condensation | Antifungal agents (CYP51 inhibitors) | researchgate.net |
| 4-(2-Fluorophenoxy)pyridine Derivatives | Not specified in abstract | FLT3-ITD inhibitors for cancer | researchgate.net |
| 2-(4-(Methylsulfonyl)phenyl)pyridine Derivatives | Not specified in abstract | GPR119 agonists for type 2 diabetes | nih.gov |
| Pyrazolo[3,4-b]pyridine Derivatives | Scaffold hopping, CADD | TRK inhibitors for cancer | nih.gov |
| 1,3,4-Oxadiazole Pyrimidine (B1678525) Derivatives | Introduction of thioether moieties | PDHc-E1 inhibitors (antibacterial) | nih.gov |
Bioisosteric Replacements in Fluorinated Pyridine Scaffolds
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. cambridgemedchemconsulting.comsci-hub.senih.govtandfonline.com In the context of this compound, both the fluorine atoms and the pyridine ring itself can be subjects of bioisosteric replacement to fine-tune the molecule's properties.
The fluorine atom can be considered a bioisostere of a hydrogen atom or a hydroxyl group. cambridgemedchemconsulting.com Its small size allows it to occupy similar space, while its strong electron-withdrawing nature can significantly alter the electronic properties of the molecule. Replacing a hydrogen with a fluorine can block metabolic oxidation at that position, thereby improving the metabolic stability of the compound. cambridgemedchemconsulting.com
The pyridine ring can be replaced by other five- or six-membered heterocyclic rings to explore different hydrogen bonding patterns and steric interactions. nih.gov For example, replacing the pyridine with a pyrimidine or a different substituted pyridine could lead to altered selectivity for a particular biological target. Furthermore, the 4-fluorophenyl group can be replaced with other substituted aryl or heteroaryl rings to probe different binding pockets and optimize interactions. The concept of bioisosteric replacement provides a rational framework for modifying the this compound scaffold to develop new chemical entities with improved therapeutic potential. sci-hub.senih.govselvita.com
Preclinical Biological Investigations of 4 Fluoro 2 4 Fluorophenyl Pyridine and Its Analogues
In Vitro Screening Methodologies and Assay Development
The initial evaluation of "4-Fluoro-2-(4-fluorophenyl)pyridine" and its analogues involves a variety of in vitro screening methods to determine their biological effects. Cell-based assays are fundamental to this process, providing insights into how these compounds affect cell health and growth.
Commonly used techniques include cell viability assays, such as the MTT or SRB assays, which measure the metabolic activity or total protein content of cell populations, respectively. A decrease in these measurements upon treatment with the compound can indicate a cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effect.
To further dissect the mechanism of cell death, researchers employ techniques like flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. This method distinguishes between healthy, apoptotic (programmed cell death), and necrotic (uncontrolled cell death) cells, providing a more detailed picture of the compound's cellular impact.
For compounds hypothesized to target specific enzymes, enzyme inhibition assays are developed. These assays measure the ability of the compound to block the activity of a purified enzyme, which is crucial for understanding its mechanism of action and for optimizing its potency.
Exploration of Molecular Targets and Pathways
Identifying the specific molecular targets and the signaling pathways affected by "this compound" is a key objective of preclinical research.
A significant area of investigation for pyridine-based compounds is their ability to modulate the activity of enzymes, particularly kinases and histone deacetylases (HDACs), which are often dysregulated in diseases like cancer. For instance, a series of 2-substituted-4-(2-fluorophenoxy) pyridine (B92270) derivatives were identified as dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases. nih.gov In one study, compound 12d from this series demonstrated potent inhibition with IC₅₀ values of 0.11μM for c-Met and 0.19μM for VEGFR-2. nih.gov
Computational methods, such as molecular docking, are used to predict how these compounds bind to the active sites of enzymes, providing a rationale for their inhibitory activity and guiding the design of more potent analogues. nih.govnih.gov
Determining the receptor binding profile of "this compound" helps to identify its potential physiological effects. Radioligand binding assays are a standard method for this, measuring the affinity of the compound for various receptors. nih.gov This technique has been used to characterize the binding profiles of numerous compounds, including atypical antipsychotics, by assessing their interaction with a wide range of neurotransmitter receptors. nih.gov
Molecular docking studies can also provide insights into ligand-target interactions, predicting binding affinities and identifying key interactions at the molecular level. nih.gov For example, docking studies of certain pyridine derivatives with the metabotropic glutamate (B1630785) receptor 2 (mGluR2) have indicated potentially high binding affinities. nih.gov
Understanding the molecular mechanisms underlying the biological effects of "this compound" is crucial. If a compound is found to induce apoptosis, for example, further studies are conducted to identify the specific proteins and pathways involved.
Western blotting is a common technique used to measure changes in the levels of key proteins that regulate apoptosis, such as those in the Bcl-2 family and caspases. Cell cycle analysis by flow cytometry can reveal if the compound interferes with cell division by arresting cells in a particular phase of the cycle.
Specific Biological Activity Profiling
This area of research focuses on the potential therapeutic applications of "this compound" and its analogues, with a particular emphasis on their anticancer properties.
The anticancer potential of "this compound" and related structures is evaluated against a panel of human cancer cell lines. These studies determine the compound's potency in inhibiting cancer cell growth, often expressed as the half-maximal inhibitory concentration (IC₅₀).
For example, organometallic complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide, a related structure, have demonstrated anticancer activity with IC₅₀ values in the low micromolar range against cell lines such as HCT116, NCI-H460, SiHa, and SW480. mdpi.com Another study on pyrimidodiazepine derivatives showed that some compounds exhibited high cytostatic and cytotoxic activity against a panel of 60 cancer cell lines. rsc.org Specifically, one derivative was found to be significantly more potent than the standard anticancer drug doxorubicin (B1662922) against several cancer cell lines. rsc.org
Interactive Data Table: In Vitro Anticancer Activity of Selected Pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Organometallic Ru(II) Complex | HCT116 | Low µM range | mdpi.com |
| Organometallic Ru(II) Complex | NCI-H460 | Low µM range | mdpi.com |
| Organometallic Ru(II) Complex | SiHa | Low µM range | mdpi.com |
| Organometallic Ru(II) Complex | SW480 | Low µM range | mdpi.com |
| Compound 12d (c-Met/VEGFR-2 inhibitor) | - | 0.11 (c-Met) | nih.gov |
| Compound 12d (c-Met/VEGFR-2 inhibitor) | - | 0.19 (VEGFR-2) | nih.gov |
| Quinazoline-chalcone 14g | K-562 (leukemia) | 0.622 - 1.81 | rsc.org |
| Quinazoline-chalcone 14g | RPMI-8226 (leukemia) | 0.622 - 1.81 | rsc.org |
| Quinazoline-chalcone 14g | HCT-116 (colon) | 0.622 - 1.81 | rsc.org |
| Quinazoline-chalcone 14g | LOX IMVI (melanoma) | 0.622 - 1.81 | rsc.org |
| Quinazoline-chalcone 14g | MCF7 (breast) | 0.622 - 1.81 | rsc.org |
Antimicrobial and Antifungal Efficacy Evaluations
The antimicrobial and antifungal potential of analogues of this compound has been an area of active investigation. The introduction of fluorine atoms into organic molecules can enhance their biological properties, including antimicrobial efficacy.
Research into fluorinated pyridine derivatives has shown promising results. For instance, certain 4-trifluoromethylpyridine derivatives have demonstrated notable antibacterial activity. researchgate.net A novel pleuromutilin (B8085454) derivative incorporating a 4-fluorophenyl group, PL-W, has shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com This compound exhibited a minimum inhibitory concentration (MIC) of 0.03125 µg/mL, a value considerably lower than that of the reference drug tiamulin (B153960) (0.5 µg/mL). nih.govmdpi.com Further studies with PL-W revealed its ability to inhibit MRSA biofilm formation and disrupt bacterial cell division. nih.govmdpi.com Time-kill kinetics studies indicated that PL-W has a time-dependent bactericidal effect on MRSA. mdpi.com
In the realm of antifungal research, structural analogues of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine have been identified as potential agents against Candida albicans. nih.govnih.govnih.gov These compounds target the yeast casein kinase Yck2, an essential enzyme for fungal growth and morphogenesis. nih.govnih.gov Virtual screening and molecular dynamics simulations have suggested stable interactions between these analogues and the target enzyme, indicating their potential as novel antifungal therapies. nih.govnih.govnih.gov
Below is a table summarizing the antimicrobial and antifungal activities of selected analogues of this compound.
| Compound/Analogue | Target Organism | Activity Metric | Result | Reference |
| PL-W (pleuromutilin derivative with 4-fluorophenyl group) | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 0.03125 µg/mL | nih.govmdpi.com |
| Tiamulin (reference drug) | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | nih.govmdpi.com |
| 4-Trifluoromethylpyridine nucleosides | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | Minimum Inhibitory Concentration (MIC) | 1.3 to 4.9 µg/mL | researchgate.net |
| Fluoroaryl derivatives of 4-trifluoromethylpyridine | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | Minimum Inhibitory Concentration (MIC) | 1.8 to 5.5 µg/mL | researchgate.net |
| Amoxicillin (reference drug) | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | Minimum Inhibitory Concentration (MIC) | 1.0 to 2.0 µg/mL | researchgate.net |
Agonist and Antagonist Activity Studies at Specific Receptors
Analogues of this compound have been investigated for their ability to modulate the activity of various biological receptors, highlighting their potential as therapeutic agents for a range of conditions.
One area of focus has been the muscarinic acetylcholine (B1216132) receptor 4 (M4), which is implicated in neurological disorders such as schizophrenia. mdpi.com A series of pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators (PAMs) of the M4 receptor. mdpi.com These compounds were found to enhance the affinity of the natural ligand, acetylcholine, for the receptor. mdpi.com
Another significant target is the G protein-coupled receptor 119 (GPR119), which is involved in glucose homeostasis and is a target for type 2 diabetes treatments. A series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been developed as potent GPR119 agonists. Two promising compounds from this series, with EC50 values of 75 and 25 nM, demonstrated the ability to decrease blood glucose levels in animal models of diabetes.
Furthermore, research into N-(4-fluorophenylmethyl) derivatives has identified potent inverse agonists for the 5-hydroxytryptamine (5-HT)2A receptor. One such compound, ACP-103, displayed high affinity and potent inverse agonist activity at the 5-HT2A receptor, with a pIC50 of 8.7. This profile suggests potential applications in the treatment of psychosis.
The table below presents data on the receptor activity of some analogues of this compound.
| Compound/Analogue | Receptor Target | Activity | Potency Metric | Value | Reference |
| Pyrazol-4-yl-pyridine derivatives | Muscarinic Acetylcholine Receptor 4 (M4) | Positive Allosteric Modulator (PAM) | pKB | 6.3 - 6.5 | mdpi.com |
| Compound 19 (2-(4-(methylsulfonyl)phenyl)pyridine derivative) | GPR119 | Agonist | EC50 | 75 nM | |
| Compound 20 (2-(4-(methylsulfonyl)phenyl)pyridine derivative) | GPR119 | Agonist | EC50 | 25 nM | |
| ACP-103 (N-(4-fluorophenylmethyl) derivative) | 5-HT2A Receptor | Inverse Agonist | pIC50 | 8.7 |
Structure-Biological Activity Correlations
The relationship between the chemical structure of this compound analogues and their biological activity is a critical aspect of drug discovery, guiding the design of more potent and selective compounds.
In the context of antimicrobial activity, the presence and position of the fluorine atom are often crucial. For instance, the introduction of a 4-fluorophenyl group at the C21 position of pleuromutilin in the compound PL-W was key to its enhanced antibacterial activity against MRSA. nih.gov Similarly, for 4-trifluoromethylpyridine derivatives, the specific arrangement of the fluorinated group and other substituents dictates their antibacterial potency against various bacterial strains. researchgate.net
Regarding antifungal analogues targeting C. albicans Yck2, molecular modeling studies have highlighted the importance of hydrophobic bonds and van der Waals interactions in the stable binding of these compounds to the active site of the enzyme. nih.gov The specific substitutions on the pyridine and phenyl rings influence these interactions and, consequently, the inhibitory activity. nih.govnih.gov
In the case of receptor modulators, subtle chemical modifications can lead to significant changes in activity and selectivity. For the pyrazol-4-yl-pyridine M4 PAMs, modifications around the core structure did not significantly alter their binding affinity or cooperativity with acetylcholine, suggesting that the core scaffold is robust for this particular target. mdpi.com However, for the 2-(4-(methylsulfonyl)phenyl)pyridine GPR119 agonists, the nature of the substituents on the pyridine ring was found to be critical for achieving high potency. For the 5-HT2A receptor inverse agonist ACP-103, the specific combination of the 4-fluorophenylmethyl group and other structural features resulted in high affinity and selectivity for the target receptor over other related receptors.
A review of pyridine derivatives has indicated that the presence of certain functional groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH), can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it. This suggests that for analogues of this compound, the electronic and steric properties of substituents on both the pyridine and phenyl rings are key determinants of their biological effects.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic and Geometric Structures
Quantum chemical calculations are fundamental to elucidating the electronic and geometric features of molecules. These theoretical approaches provide detailed information on conformational preferences, orbital energies, and charge distributions.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is particularly effective for determining optimized geometrical parameters, molecular conformation, and stability. researchgate.netresearchgate.net
| Compound | Dihedral Angle (°) | Method |
|---|---|---|
| 2-Fluoro-5-(4-fluorophenyl)pyridine | 37.93 (5) | X-ray Crystallography nih.gov |
| 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine | 49.51 (10) | X-ray Crystallography researchgate.net |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of a molecule's reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com
A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Computational studies on analogous compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have utilized DFT to calculate these orbital energies and predict reactivity. ajchem-a.com These calculations provide a quantitative measure of the electronic properties that govern the chemical behavior of 4-Fluoro-2-(4-fluorophenyl)pyridine.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5743 ajchem-a.com |
| LUMO | -2.0928 ajchem-a.com |
| Energy Gap (ΔE) | 4.4815 ajchem-a.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netnih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.net
In an MEP map, areas of negative potential (typically colored red or yellow) indicate electron-rich regions that are susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. ajchem-a.comresearchgate.net For this compound, the nitrogen atom in the pyridine (B92270) ring is expected to be a region of high negative potential, making it a primary site for interactions with electrophiles and for hydrogen bonding. ajchem-a.com The fluorine atoms also contribute to the electrostatic potential, influencing the molecule's intermolecular interactions. researchgate.net
Molecular Modeling and Dynamics Simulations for Biomolecular Interactions
Molecular modeling and simulations are indispensable techniques in drug discovery and molecular biology for studying how small molecules like this compound interact with biological targets such as proteins. nih.govnih.gov These methods can predict binding modes, calculate binding affinities, and assess the stability of protein-ligand complexes. frontiersin.orgnih.gov
Protein-ligand docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein receptor. nih.govcmjpublishers.com This technique is crucial in structure-based drug design for screening virtual libraries of compounds and identifying potential drug candidates.
Studies on similar fluorinated pyridine derivatives have demonstrated their potential as inhibitors of various protein targets. For example, virtual screening and docking of pyrazolopyridine analogs against the Yck2 kinase in Candida albicans identified compounds with favorable binding energies, indicating strong and stable interactions within the protein's active site. frontiersin.org The binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction, with more negative values indicating stronger binding. These interactions are typically stabilized by a network of hydrophobic contacts and hydrogen bonds. frontiersin.orgrjptonline.org
| Compound Class | Protein Target | Binding Affinity Range (kcal/mol) | Key Interactions |
|---|---|---|---|
| Fluorinated Thiazolidin-4-one Derivatives | C-Kit Tyrosine Kinase (1T46) | -7.7 to -9.2 rjptonline.org | Hydrogen bonding, Halogen bonding, Pi-Sigma rjptonline.org |
| Pyrazolopyridine Analogs | Yck2 Kinase (Candida albicans) | Not specified, but selected based on high scores frontiersin.org | Hydrophobic bonds, van der Waals interactions frontiersin.org |
Molecular Dynamics (MD) simulations provide a dynamic view of biomolecular systems, allowing researchers to observe the conformational changes and stability of a protein-ligand complex over time. frontiersin.orgnih.gov By simulating the movements of atoms and molecules under physiological conditions, MD can validate the stability of docking poses and provide insights into the flexibility of the protein and ligand. frontiersin.org
Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein or ligand from its initial conformation, with stable values indicating that the complex has reached equilibrium. frontiersin.orgresearchgate.net RMSF measures the flexibility of individual residues or atoms, highlighting mobile regions of the protein. frontiersin.org For instance, a 200-nanosecond MD simulation of a Yck2 kinase-inhibitor complex showed that the ligand remained stably bound in the active site, with RMSD values generally remaining below 3 Å, confirming a stable interaction. frontiersin.org
| System | Simulation Length | Key Finding |
|---|---|---|
| Yck2 Kinase-Inhibitor Complex | 200 ns frontiersin.org | The complex maintained stable interactions, with ligand RMSD values generally under 3 Å, indicating stability. frontiersin.org |
Advanced Applications and Emerging Research Trajectories
Role as Chemical Probes in Biological Systems and Chemical Biology Research
The strategic incorporation of fluorine atoms into bioactive molecules is a powerful tool in chemical biology. Fluorine's unique properties, such as its small size, high electronegativity, and the low natural abundance of the ¹⁹F isotope, make fluorinated compounds like 4-Fluoro-2-(4-fluorophenyl)pyridine valuable as chemical probes. nih.gov The C-F bond can enhance metabolic stability and modulate the pharmacokinetic properties of drug candidates, while the ¹⁹F nucleus provides a sensitive handle for magnetic resonance imaging (MRI) and spectroscopy with virtually no background signal from biological tissues. nih.gov
Although direct studies on this compound as a biological probe are emerging, the broader class of fluorinated molecules is extensively used. For instance, fluorinated aza-BODIPY derivatives have been developed for near-infrared fluorescence, photoacoustic, and ¹⁹F MR tri-modality in vivo imaging. rsc.org Furthermore, the development of superhydrophilic fluorinated polymer probes demonstrates the potential for creating smart ¹⁹F MRI agents with adaptable targeting abilities for selective tumor imaging. nih.gov The phenylpyridine scaffold itself is also recognized for its biological relevance. Gold(III) complexes featuring 2-phenylpyridine (B120327) ligands have been investigated for their anticancer properties, demonstrating potent inhibition of enzymes like thioredoxin reductase (TrxR) and induction of reactive oxygen species, leading to cancer cell death. nih.govnih.gov These examples highlight the immense potential for this compound and its derivatives to be developed into next-generation probes for non-invasive imaging and as scaffolds for therapeutic agents. ed.ac.uk
Applications in Functional Materials Science
Fluorinated compounds are integral to the development of high-performance functional materials, prized for their enhanced thermal stability, chemical resistance, and unique electronic properties. nih.gov The this compound scaffold is a prime candidate for incorporation into advanced materials such as those used in organic light-emitting diodes (OLEDs).
The introduction of fluorine into the ligands of electroluminescent materials can significantly improve their performance. acs.org Specifically, in the context of OLEDs, fluorination of phenylpyridine-based molecules used as electron-transport materials (ETMs) or as ligands in phosphorescent emitters can lead to substantial benefits. acs.orgrsc.org Fluorine atoms can alter molecular orientation, electron-transport, and electron-injection properties. rsc.org Research on a series of fluorinated phenylpyridine-based ETMs showed that a monofluorinated version exhibited an electron mobility ten times higher than its nonfluorinated counterpart due to favorable intermolecular interactions involving the fluorine atoms. rsc.org This enhancement contributes to lower operating voltages in blue phosphorescent OLEDs. rsc.org
Furthermore, fluorination of the arylpyridine ligands in iridium(III) complexes—a key class of phosphorescent emitters—improves volatility and thermal stability, making the materials more suitable for vacuum-deposition manufacturing processes. acs.org It also reduces the self-quenching of luminescence, leading to better optoelectronic performance. acs.org The strategic placement of fluorine atoms allows for the fine-tuning of emission colors, a critical aspect for developing full-color, high-resolution displays. acs.orgupsi.edu.my The principles derived from studies on related molecules like fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) and various fluorinated analogues confirm that the phenylpyridine framework is fundamental to creating the next generation of efficient and durable OLEDs. nih.gov
Catalytic and Photophysical Applications of Derived Complexes
The 2-phenylpyridine moiety is a classic cyclometalating ligand, capable of forming highly stable and photophysically active complexes with transition metals like iridium(III) and gold(III). The introduction of fluorine atoms, as in this compound, provides a powerful method for tuning the electronic and, consequently, the catalytic and photophysical properties of these complexes.
Iridium(III) complexes with fluorinated phenylpyridine ligands are renowned for their applications as phosphorescent emitters in OLEDs. upsi.edu.mynih.gov Fluorination significantly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex. Attaching electron-withdrawing fluorine atoms to the phenyl ring generally stabilizes the HOMO level more than the LUMO, leading to a larger energy gap and a blue-shift in the emission color. upsi.edu.my For example, the complex [Ir(2,4-F₂ppy)₂(CN)₂]⁻ emits at 453 nm, a significant blue-shift from the 474 nm emission of its non-fluorinated parent compound. upsi.edu.my This color-tunability is crucial for producing emitters across the visible spectrum. acs.org The high phosphorescence efficiencies of these iridium complexes are attributed to strong spin-orbit coupling, which facilitates intersystem crossing from singlet to triplet excited states. upsi.edu.my
Beyond light emission, complexes derived from this scaffold also show promise in catalysis and medicinal chemistry. Gold(III) complexes with (2-phenyl)pyridine ligands have demonstrated significant anticancer activity by inhibiting key enzymes like thioredoxin reductase (TrxR). nih.gov The reactivity and stability of these organometallic compounds are central to their biological action. While direct catalytic applications of this compound complexes are an area of ongoing research, related ruthenium-catalyzed reactions have shown that the 2-phenylpyridine motif can direct C-H bond functionalization, a powerful tool in organic synthesis. acs.org
Development of Fluorinated Pyridine-Based Agrochemicals and Crop Protection Agents
The pyridine (B92270) ring is a cornerstone of modern agrochemical development, often referred to as a critical "chip" in the synthesis of high-performance pesticides. agropages.com Compounds containing this scaffold are found in a wide array of herbicides, fungicides, and insecticides. mdpi.comresearchgate.net The incorporation of fluorine into these pyridine-based structures is a key strategy for innovation, as it can dramatically enhance biological activity, often by several orders of magnitude, while also improving metabolic stability and environmental profile. agropages.com Fluorine-containing compounds now account for over half of the new pesticides developed in recent years. agropages.com
The this compound structure serves as an important intermediate or building block for more complex agrochemical active ingredients. agropages.com Research has shown that pyrazole (B372694) derivatives containing a phenylpyridine moiety exhibit moderate to good herbicidal activity against problematic weeds like Digitaria sanguinalis and Setaria viridis. nih.gov Similarly, novel 2-phenylpyridine derivatives have been synthesized and shown to possess high insecticidal activity against pests such as Mythimna separata. mdpi.com
The success of commercial agrochemicals containing fluorinated pyridine motifs, such as the herbicides Halauxifen-methyl and Florpyrauxifen-benzyl, underscores the value of this chemical class. researchgate.net These compounds often function as synthetic auxins or by other specific modes of action. researchgate.net The continued development of novel pyridine-based agrochemicals is a major focus of the industry, aiming to create next-generation crop protection agents that are highly effective with low toxicity and favorable environmental compatibility. agropages.comcolab.ws
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
